molecular formula C17H17ClN2O2 B6105792 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole

3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole

Cat. No. B6105792
M. Wt: 316.8 g/mol
InChI Key: QOBBEEMNKKWFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole, commonly known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 works by inhibiting 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole transaminase, which leads to an increase in the levels of this compound in the brain. This compound is an inhibitory neurotransmitter, which means that it reduces the activity of neurons in the brain. This can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have a variety of biochemical and physiological effects. This compound is involved in the regulation of sleep, mood, and anxiety, and an increase in this compound levels can have a calming effect and reduce anxiety and seizures. CPP-115 has also been shown to reduce the craving for drugs of abuse, which suggests that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

CPP-115 is a potent and selective inhibitor of 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole transaminase, which makes it a valuable tool for studying the role of this compound in various neurological and psychiatric disorders. However, it is important to note that CPP-115 is not a drug and should not be used for human consumption. It also has limitations in terms of its stability and solubility, which can affect its use in certain experimental conditions.

Future Directions

There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Another area of interest is the development of more potent and selective inhibitors of 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole transaminase, which could have improved therapeutic potential. Additionally, there is a need for further research on the mechanism of action of CPP-115 and its effects on this compound levels in the brain.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product. The reaction conditions and purification methods are carefully optimized to obtain a high yield and purity of CPP-115.

Scientific Research Applications

CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole in the brain, which can have a calming effect and reduce anxiety and seizures. CPP-115 has also been studied for its potential to treat addiction, as this compound is involved in the reward pathway in the brain.

properties

IUPAC Name

[2-(2-chlorophenyl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-13-5-2-1-4-12(13)15-6-3-9-20(15)17(21)14-10-16(22-19-14)11-7-8-11/h1-2,4-5,10-11,15H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBBEEMNKKWFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NOC(=C2)C3CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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